Comparison of pKa and Regiochemical Reactivity with Positional Isomer
The pKa of the phenolic hydroxyl group dictates the conditions for selective deprotonation and ortho-metalation. Ethyl 3-hydroxy-4-iodobenzoate exhibits a predicted pKa of 7.75 . This is contrasted with its positional isomer, Ethyl 4-hydroxy-3-iodobenzoate (CAS 15126-07-5), where the iodine and hydroxyl groups are swapped. This altered substitution pattern is documented to affect the compound's electronic distribution and lipophilicity, thereby impacting its behavior in directed metalation and cross-coupling reactions .
| Evidence Dimension | Calculated pKa of phenolic hydroxyl |
|---|---|
| Target Compound Data | 7.75 ± 0.10 (predicted) |
| Comparator Or Baseline | Ethyl 4-hydroxy-3-iodobenzoate: pKa data not explicitly quantified in sources, but the regioisomeric structural difference implies a distinct electronic environment . |
| Quantified Difference | Not directly quantified; difference is structural/regiochemical. |
| Conditions | Predicted based on chemical structure; no experimental measurement cited. |
Why This Matters
The known pKa value enables chemists to design selective reaction conditions, which is not possible with an isomer of unknown or different acid-base properties.
